molecular formula C12H16O B3057742 p-(Isopentyl)benzaldehyde CAS No. 84682-18-8

p-(Isopentyl)benzaldehyde

Cat. No.: B3057742
CAS No.: 84682-18-8
M. Wt: 176.25 g/mol
InChI Key: HWVKHXKLEJRRJU-UHFFFAOYSA-N
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Description

p-(Isopentyl)benzaldehyde (IUPAC name: 4-(3-methylbutyl)benzaldehyde) is an aromatic aldehyde characterized by a benzaldehyde core substituted with an isopentyl (3-methylbutyl) group at the para position. This structural modification confers distinct physicochemical properties, including increased lipophilicity and altered volatility compared to unsubstituted benzaldehyde. Benzaldehyde derivatives are widely utilized in flavor and fragrance industries due to their aromatic profiles , and substituted benzaldehydes serve as intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(3-methylbutyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVKHXKLEJRRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233668
Record name p-(Isopentyl)benzaldehyde
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-18-8
Record name 4-(3-Methylbutyl)benzaldehyde
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Record name p-(Isopentyl)benzaldehyde
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Record name p-(Isopentyl)benzaldehyde
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Record name p-(isopentyl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing p-(Isopentyl)benzaldehyde involves the Friedel-Crafts alkylation of benzaldehyde with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

    Grignard Reaction: Another method involves the Grignard reaction, where benzaldehyde reacts with isopentylmagnesium bromide to form the desired product. This reaction is carried out in anhydrous ether and requires subsequent hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Isopentyl)benzaldehyde can undergo oxidation reactions to form p-(Isopentyl)benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield p-(Isopentyl)benzyl alcohol. This reaction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopentyl group can be further functionalized. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: HNO3, H2SO4, controlled temperature.

Major Products:

    Oxidation: p-(Isopentyl)benzoic acid.

    Reduction: p-(Isopentyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Fragrance and Flavor Industry: Due to its aromatic properties, this compound is used in the formulation of fragrances and flavoring agents.

    Polymer Industry: It serves as a precursor in the synthesis of certain polymers and resins.

Mechanism of Action

The mechanism of action of p-(Isopentyl)benzaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s aldehyde group can form Schiff bases with amines, which is a key reaction in many biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzaldehyde: The parent compound lacks substituents, making it highly reactive at the aldehyde group. It is a key component in food aromas (e.g., almond-like notes) .
  • p-Methylbenzaldehyde (p-Tolualdehyde) : A methyl group at the para position increases electron density on the aromatic ring, enhancing stability and altering solubility.
  • Isopentyl Acetate : Though an ester, its isopentyl group highlights the impact of this substituent on volatility and fruity aroma, as seen in synthetic flavors .
  • 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde : A pharmaceutical intermediate with a bulky substituent, demonstrating the versatility of benzaldehyde derivatives in drug synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polar Solvents)
Benzaldehyde C₇H₆O 106.12 179 Moderate (ethanol, ether)
p-(Isopentyl)benzaldehyde C₁₂H₁₆O 176.26 ~280 Low (lipophilic solvents)
p-Methylbenzaldehyde C₈H₈O 120.15 204 Moderate
Isopentyl Acetate C₇H₁₄O₂ 130.19 142 Low (water), high (ethanol)

Key Observations :

  • The isopentyl group in this compound significantly increases molecular weight and boiling point compared to benzaldehyde, reducing polarity and water solubility.
  • Compared to isopentyl acetate, the aldehyde functional group in this compound enhances reactivity (e.g., oxidation or nucleophilic addition) .

Research Findings and Industrial Relevance

  • Food Science : Benzaldehyde and its derivatives are critical in defining flavor complexity. For example, benzaldehyde is a marker of red date flavor in milk , while isopentyl esters (e.g., isopentyl acetate) contribute to fruitiness .
  • Pharmaceuticals : Substituted benzaldehydes are intermediates in antibiotics (e.g., benzathine benzylpenicillin ) and anticancer agents .
  • Synthetic Chemistry : The para-substituted structure of this compound enables diverse transformations, such as condensation reactions to form Schiff bases, relevant in catalyst design .

Biological Activity

p-(Isopentyl)benzaldehyde, also known as 4-(isopentyl)benzaldehyde, is an aromatic aldehyde with the chemical formula C12_{12}H16_{16}O. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current knowledge on the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}O
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound features a benzene ring substituted with an isopentyl group and an aldehyde functional group.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various aromatic aldehydes found that this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15125
Escherichia coli13250
Candida albicans12200

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes.

Table 2: COX-2 Inhibition by this compound

Treatment Concentration (µM)COX-2 Inhibition (%)
1025
5045
10070

These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.

3. Anticancer Properties

Recent investigations into the anticancer effects of this compound have revealed promising results. In vitro assays indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Apoptosis Induction in MCF-7 Cells

A study conducted by reported that treatment with this compound resulted in:

  • Increased caspase-3 activity (an apoptotic marker).
  • Upregulation of pro-apoptotic proteins (Bax).
  • Downregulation of anti-apoptotic proteins (Bcl-2).

The IC50_{50} value for MCF-7 cells was determined to be approximately 40 µM, indicating a potent effect on cell viability.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Antimicrobial Action : Disruption of cell membrane integrity and inhibition of essential metabolic pathways.
  • Anti-inflammatory Action : Inhibition of COX-2 and reduction in cytokine production.
  • Anticancer Action : Induction of apoptosis through modulation of apoptotic pathways.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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